molecular formula C36H74 B14408799 12,16-Dimethyl-tetratriacontane CAS No. 81469-09-2

12,16-Dimethyl-tetratriacontane

Cat. No.: B14408799
CAS No.: 81469-09-2
M. Wt: 507.0 g/mol
InChI Key: XJPRTPKOMOZZCM-UHFFFAOYSA-N
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Description

12,16-Dimethyl-tetratriacontane is a chemical compound with the molecular formula C46H94. It is a type of alkane, specifically a branched alkane, characterized by the presence of two methyl groups attached to the 12th and 16th carbon atoms of a tetratriacontane chain. This compound is part of a larger class of hydrocarbons that are significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,16-Dimethyl-tetratriacontane typically involves the alkylation of a tetratriacontane precursor. One common method is the Friedel-Crafts alkylation, where a tetratriacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. These methods are designed to be cost-effective and efficient, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

12,16-Dimethyl-tetratriacontane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Reduction: Although already a saturated hydrocarbon, it can undergo further hydrogenation under specific conditions.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of various halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or heat to initiate the reaction.

Major Products

    Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.

    Reduction: Further hydrogenation does not significantly alter the structure as it is already saturated.

    Substitution: Halogenated derivatives such as 12,16-dichloro-tetratriacontane or 12,16-dibromo-tetratriacontane.

Scientific Research Applications

12,16-Dimethyl-tetratriacontane has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.

    Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.

    Medicine: Explored for potential therapeutic applications, particularly in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based materials.

Mechanism of Action

The mechanism of action of 12,16-Dimethyl-tetratriacontane in biological systems involves its interaction with lipid membranes, where it can influence membrane fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting the function of membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,12-Dimethyltetratriacontane
  • Tetratriacontane
  • 2,16-Dimethyltetratriacontane

Uniqueness

12,16-Dimethyl-tetratriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical properties and reactivity compared to other similar alkanes. This structural uniqueness can lead to distinct interactions in both chemical and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

81469-09-2

Molecular Formula

C36H74

Molecular Weight

507.0 g/mol

IUPAC Name

12,16-dimethyltetratriacontane

InChI

InChI=1S/C36H74/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-32-36(4)34-30-33-35(3)31-28-26-24-22-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3

InChI Key

XJPRTPKOMOZZCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCC

Origin of Product

United States

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